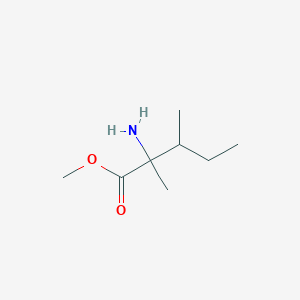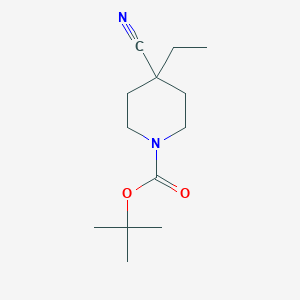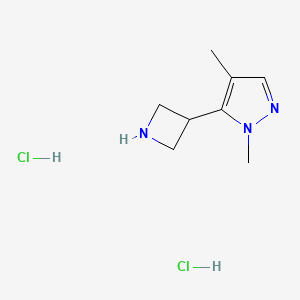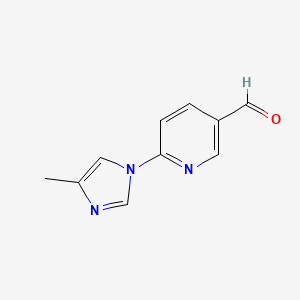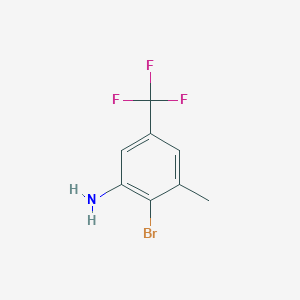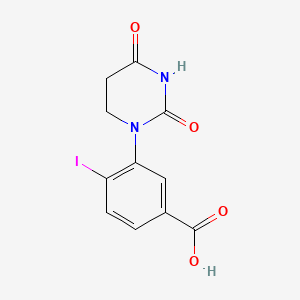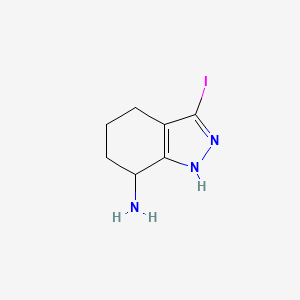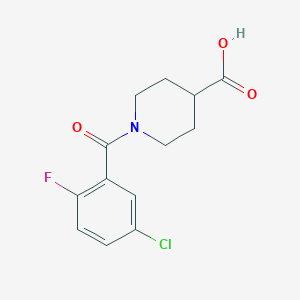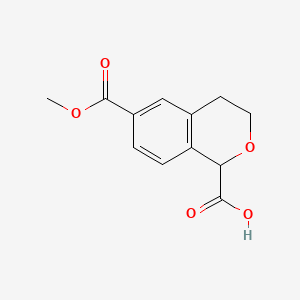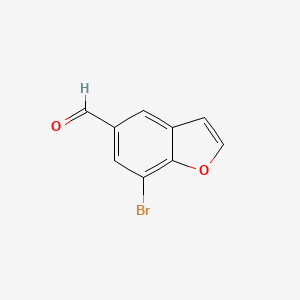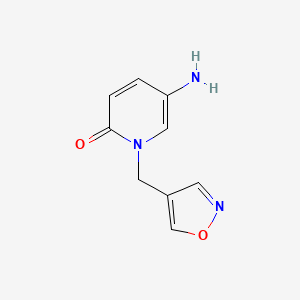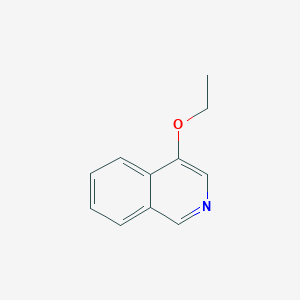
4-Ethoxyisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxyisoquinoline is a heterocyclic organic compound belonging to the isoquinoline family Isoquinolines are nitrogen-containing heterocycles that are structurally related to quinolines These compounds are known for their diverse biological activities and are found in various natural products and synthetic pharmaceuticals
Vorbereitungsmethoden
The synthesis of 4-Ethoxyisoquinoline can be achieved through several methods:
-
Classical Synthetic Routes
Pomeranz-Fritsch Reaction: This method involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal under acidic conditions to form isoquinoline derivatives.
Bischler-Napieralski Reaction: This reaction involves the cyclization of β-phenylethylamine derivatives with phosphoryl chloride (POCl₃) to form isoquinolines.
-
Modern Synthetic Approaches
Microwave-Assisted Synthesis: This method utilizes microwave irradiation to accelerate the reaction between isatins and sodium pyruvate, leading to the formation of quinoline-2,4-dicarboxylic acid derivatives.
Catalyst-Free Processes: Recent advancements have introduced catalyst-free methods for the synthesis of isoquinoline derivatives in water, providing a more environmentally friendly approach.
Analyse Chemischer Reaktionen
4-Ethoxyisoquinoline undergoes various chemical reactions, including:
-
Oxidation
Reagents: Alkaline potassium permanganate (KMnO₄).
Products: Oxidation of isoquinoline can yield pyridine-3,4-dicarboxylic acid and its corresponding anhydride.
-
Thermal Decomposition
Conditions: High temperatures (400-1200 K) and pressures up to 1 atm.
Products: Pyrolytic elimination of ethylene, resulting in the formation of keto or enol tautomers
-
Substitution Reactions
Reagents: Bromine in nitrobenzene.
Products: Bromination of isoquinoline derivatives can yield 4-bromo-isoquinoline.
Wissenschaftliche Forschungsanwendungen
4-Ethoxyisoquinoline has several scientific research applications:
-
Medicinal Chemistry
Antimalarial and Anticancer Agents: Isoquinoline derivatives have shown potential as antimalarial and anticancer agents due to their ability to interact with biological targets.
-
Material Science
-
Theoretical Chemistry
Wirkmechanismus
The mechanism of action of 4-Ethoxyisoquinoline involves its interaction with various molecular targets and pathways:
Hydrogen Bonding: Isoquinoline derivatives can form hydrogen bonds with biological molecules, influencing their pharmacological properties.
Oxidative Stress: Certain isoquinoline derivatives can induce oxidative stress by inhibiting mitochondrial complex I and II activity, leading to cell death via apoptosis.
Vergleich Mit ähnlichen Verbindungen
4-Ethoxyisoquinoline can be compared with other similar compounds:
1-Ethoxyisoquinoline: Similar in structure but differs in the position of the ethoxy group.
2-Ethoxyquinoline: A quinoline derivative with the ethoxy group at the second position.
3-Ethoxyquinoline: Another quinoline derivative with the ethoxy group at the third position.
These compounds share similar chemical properties but differ in their biological activities and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and diverse applications make it a valuable subject of study in medicinal chemistry, material science, and theoretical chemistry.
Eigenschaften
Molekularformel |
C11H11NO |
|---|---|
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
4-ethoxyisoquinoline |
InChI |
InChI=1S/C11H11NO/c1-2-13-11-8-12-7-9-5-3-4-6-10(9)11/h3-8H,2H2,1H3 |
InChI-Schlüssel |
BKVHNUSGPBJECE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CN=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


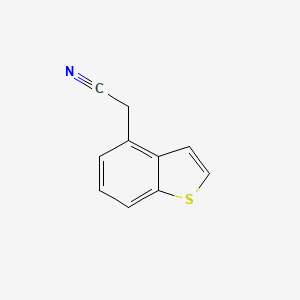
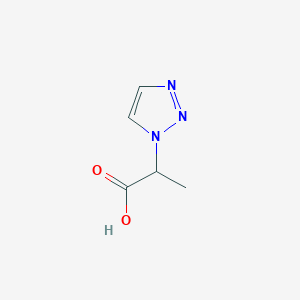
![6,6-Dimethylspiro[2.5]octan-1-amine hydrochloride](/img/structure/B13493141.png)
